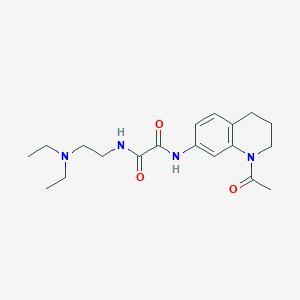

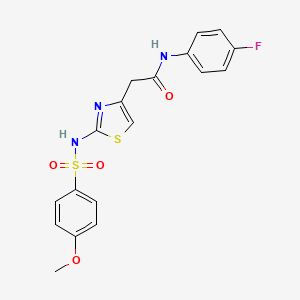

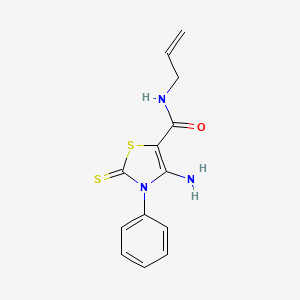

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been discussed in various publications. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Antibiotic Properties

Research has uncovered a tetrahydroquinoline derivative, helquinoline, exhibiting significant biological activity against bacteria and fungi. This compound, derived from cultures of Janibacter limosus, represents a class of natural products with antibiotic potential, highlighting the broader relevance of tetrahydroquinoline derivatives in developing new antimicrobial agents (Asolkar et al., 2004).

Pharmacological Research

Another facet of scientific investigation involves the pharmacological exploration of tetrahydroquinoline derivatives. For instance, compounds with a tetrahydroquinoline core have been studied for their interactions with orexin receptors, which play a significant role in sleep-wake regulation. This research emphasizes the potential of such derivatives in developing therapies for sleep disorders and related neurological conditions (Dugovic et al., 2009).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of novel carboxamide derivatives of 2-quinolones, including compounds structurally related to the specified chemical, have been synthesized and assessed. These studies demonstrate the compounds' efficacy against various bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobial and antitubercular drugs (Kumar et al., 2014).

Synthesis and Structure-Activity Relationship Studies

Efforts to mitigate the hERG K(+) channel inhibition associated with certain tetrahydroquinoline derivatives have led to the development of compounds with reduced cardiac liabilities. These studies are crucial for designing safer pharmaceutical agents, demonstrating the importance of structural modifications in enhancing therapeutic profiles (Kasai et al., 2012).

Antitumor Activities

The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines represent another research avenue. These compounds have shown promising antitumor activities, highlighting the potential for tetrahydroquinoline derivatives in cancer therapy (Fang et al., 2016).

Propiedades

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(diethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-4-22(5-2)12-10-20-18(25)19(26)21-16-9-8-15-7-6-11-23(14(3)24)17(15)13-16/h8-9,13H,4-7,10-12H2,1-3H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKHDDFEBFGDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(diethylamino)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2943235.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)